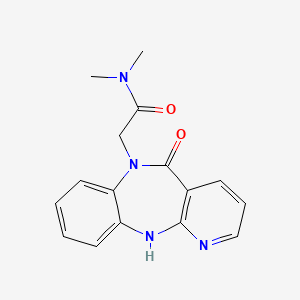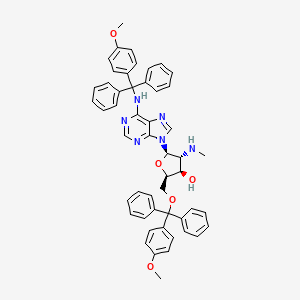![molecular formula C18H21N3O3 B12805852 Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] CAS No. 17315-88-7](/img/structure/B12805852.png)
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 21592:
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) typically involves the reaction of benzene-1,3,5-tricarbonyl chloride with 2-methylaziridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It may be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modifying key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) can be compared with other similar compounds such as:
1,3,5-Tris(aziridinyl)benzene: This compound has a similar core structure but lacks the methyl groups on the aziridine rings.
1,3,5-Tris(2-chloroethyl)benzene: This compound has chloroethyl groups instead of aziridine rings, leading to different reactivity and applications
Eigenschaften
CAS-Nummer |
17315-88-7 |
|---|---|
Molekularformel |
C18H21N3O3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
[3,5-bis(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C18H21N3O3/c1-10-7-19(10)16(22)13-4-14(17(23)20-8-11(20)2)6-15(5-13)18(24)21-9-12(21)3/h4-6,10-12H,7-9H2,1-3H3 |
InChI-Schlüssel |
PBWSPPTYGLDOFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3C)C(=O)N4CC4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















